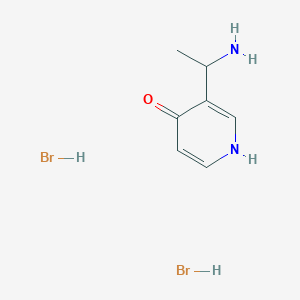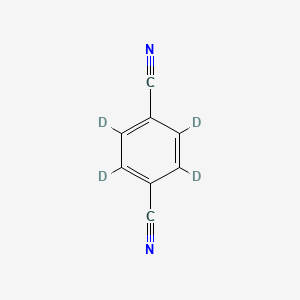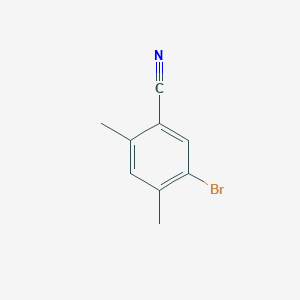
3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide" is a derivative of pyridinone, which is a heterocyclic aromatic organic compound. Pyridinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of pyridinone derivatives can be achieved through various methods. For instance, the acid-catalyzed reaction of 3-aminothiophene with aldehydes leads to the formation of dithieno[3,2-b:2',3'-e]pyridines, which are structurally related to pyridinones . Another method involves the synthesis of tetrahydro-5H- benzopyrano[3,4-c]pyridin-5-ones with aminoethyl side chains, which demonstrates the versatility in modifying the pyridinone core . These methods highlight the synthetic accessibility of pyridinone derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of pyridinone derivatives is characterized by the presence of a pyridine ring fused with additional heterocyclic rings or substituted with various functional groups. The structure of these compounds can be confirmed using techniques such as 1H NMR spectroscopy, as demonstrated in the synthesis of sulfur-containing amino and hydroxymethyl derivatives of hydroxypyridines . The presence of an amino group at the 1-position of the pyridinone ring is a significant structural feature that can be introduced through reactions with aromatic tertiary amides .
Chemical Reactions Analysis
Pyridinone derivatives undergo a variety of chemical reactions that allow for further derivatization. For example, the aminomethylation of hydroxypyridines is directed primarily to positions 6 and then 4 of the pyridine ring, leading to the formation of bromomethyl derivatives that can be further transformed into isothioureidomethyl and benzimidazolylthiomethyl derivatives . Additionally, the reaction of lithiopyridinecarbonitriles with aromatic tertiary amides provides a synthetic method for introducing an amino group at the 1-position of the pyridinone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The presence of aminoethyl side chains, for example, can increase the polarity and potentially the solubility of the compound in aqueous or polar organic solvents . The reactivity of these compounds can also be tuned by the presence of electron-donating or electron-withdrawing groups, which can affect their participation in chemical reactions .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
A significant application of this compound is in the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines, which are studied for their potential in enantioselective reductions. For instance, a series of chiral bridged macrocyclic 1,4-dihydropyridines have been prepared, demonstrating their utility in reducing activated carbonyl compounds to corresponding alcohols, with enantiomeric excesses varying between 36% and 90% (Talma et al., 1985).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, pyridinium compounds, including variants of the subject compound, have been evaluated for their antimicrobial activities. For example, dihydropyridine derivatives have shown promise due to their cardiovascular and other pharmacological properties (Joshi, 2015).
Materials Science
In materials science, compounds with pyridinium structures have been utilized for their luminescent properties and potential in forming nano-aggregates with enhanced emission in aqueous solutions. Such properties are significant for developing advanced materials with specific optical characteristics (Srivastava et al., 2017).
Organometallic Chemistry
The compound has also found applications in organometallic chemistry, where it has been used in the synthesis of new families of ruthenium complexes for water oxidation, demonstrating the versatility of pyridinium compounds in catalysis and environmental chemistry (Zong & Thummel, 2005).
Propiedades
IUPAC Name |
3-(1-aminoethyl)-1H-pyridin-4-one;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-5(8)6-4-9-3-2-7(6)10;;/h2-5H,8H2,1H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYJCHTZMWAUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC=CC1=O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)
![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)
![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)


![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)
